molecular formula C20H21N3O3 B2605402 N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide CAS No. 894017-88-0

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide

Cat. No. B2605402
CAS RN: 894017-88-0
M. Wt: 351.406
InChI Key: QLCUFXMKRAVODQ-UHFFFAOYSA-N
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Description

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide, also known as MPI-0479605, is a small molecule inhibitor that has shown potential as a therapeutic agent for various diseases. This compound is known to target the TLR8 receptor, which plays a crucial role in the immune system.

Scientific Research Applications

Pharmacological Applications

  • Analgesic Activity and Chemical Modification : Nie et al. (2020) studied the chemical modification of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (BCTC), a potent urea-based TRPV1 antagonist showing analgesic activity. They designed and synthesized novel analogs, leading to compounds with improved pharmacological profiles, suggesting the potential of structural analogs for pain management Nie et al., 2020.

  • Anti-inflammatory and Antioxidant Activities : Indoline derivatives, due to their structural variety, have been explored for anti-inflammatory and antioxidant activities. For instance, Tumosienė et al. (2019) synthesized novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, demonstrating potent antioxidant activity Tumosienė et al., 2019.

Materials Science and Chemistry

  • Molecular Conformation and Crystal Structures : The study of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide by Banerjee et al. (2002) aimed at exploring its potential as an antineoplastic agent, revealing insights into its crystal structure and molecular conformation Banerjee et al., 2002.

  • Corrosion Inhibition : Indoline compounds have been investigated for their corrosion inhibition properties on steel surfaces in acidic environments. Yadav et al. (2015) studied the performance of synthesized indoline compounds as corrosion inhibitors, highlighting their effectiveness and potential applications in materials protection Yadav et al., 2015.

properties

IUPAC Name

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-26-17-7-4-6-16(12-17)23-13-15(11-19(23)24)21-20(25)22-10-9-14-5-2-3-8-18(14)22/h2-8,12,15H,9-11,13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCUFXMKRAVODQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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